Bienvenue dans la boutique en ligne BenchChem!

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine

Lipophilicity Lead-likeness Physicochemical properties

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine [CAS 2248286-86-2] is a spirocyclic primary amine building block with molecular formula C₁₀H₁₉NO₂ and molecular weight 185.26 g/mol. The compound features a fully saturated spiro[3.3]heptane core substituted with two methoxy groups at the 2-position and a methanamine (-CH₂NH₂) handle at the 6-position, yielding a fraction of sp³-hybridized carbons (Fsp³) of 1.0.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 2248286-86-2
Cat. No. B2457136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine
CAS2248286-86-2
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCOC1(CC2(C1)CC(C2)CN)OC
InChIInChI=1S/C10H19NO2/c1-12-10(13-2)6-9(7-10)3-8(4-9)5-11/h8H,3-7,11H2,1-2H3
InChIKeyDZECDPZRENMZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine (CAS 2248286-86-2): A Dimethoxy-Functionalized Spiro[3.3]heptane Primary Amine Building Block for sp³-Rich Drug Discovery


(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine [CAS 2248286-86-2] is a spirocyclic primary amine building block with molecular formula C₁₀H₁₉NO₂ and molecular weight 185.26 g/mol [1]. The compound features a fully saturated spiro[3.3]heptane core substituted with two methoxy groups at the 2-position and a methanamine (-CH₂NH₂) handle at the 6-position, yielding a fraction of sp³-hybridized carbons (Fsp³) of 1.0 [2]. This three-dimensional scaffold belongs to the class of saturated benzene bioisosteres and is designed for use in fragment-based drug discovery, scaffold-hopping campaigns, and diversity-oriented synthesis where controlled lipophilicity and hydrogen-bonding capacity are critical design parameters [2][3].

Why Generic Spiro[3.3]heptane Amines Cannot Substitute for (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine in Lead-Optimisation Programs


Although all spiro[3.3]heptane primary amines share the same Fsp³ = 1.0 core and benzene bioisostere potential, the introduction of geminal dimethoxy substitution at the 2-position of the target compound produces quantifiably distinct physicochemical properties that cannot be replicated by unsubstituted or N-alkylated analogs [1]. Specifically, the dimethoxy groups increase the hydrogen-bond acceptor count from 1 to 3, raise the topological polar surface area (TPSA) from ~26 Ų to 44.5 Ų, and reduce the predicted lipophilicity (XLogP3) by over one log unit—from 1.5 to 0.3—relative to the parent spiro[3.3]heptan-2-yl-methanamine [2]. These differences directly affect aqueous solubility, membrane permeability, and the compound's fit within lead-like chemical space, meaning that a scientist cannot simply interchange (2,2-dimethoxyspiro[3.3]heptan-6-yl)methanamine with a non-oxygenated or N-methylated congener without substantially altering the property profile of the final target molecule [1][3].

Quantitative Differentiation Evidence for (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine Versus Closest Analogs


Lipophilicity Reduction: XLogP3 = 0.3 Versus 1.5–2.1 for Non-Oxygenated and N-Methylated Spiro[3.3]heptane Amines

The dimethoxy substitution on the spiro[3.3]heptane core drives a substantial reduction in predicted lipophilicity. The target compound (2,2-dimethoxyspiro[3.3]heptan-6-yl)methanamine has a computed XLogP3 value of 0.3 [1]. This is 1.2 log units lower than the unsubstituted parent spiro[3.3]heptan-2-yl-methanamine (XLogP3 = 1.5) and 1.8 log units lower than the N-methylated analog (XLogP3 = 2.1) [2]. The XLogP3 of 0.3 places the target compound within the optimal lead-like range (typically XLogP ≤ 3), whereas the comparators approach or exceed the upper boundary of desirable lipophilicity for fragment and lead optimization.

Lipophilicity Lead-likeness Physicochemical properties

Enhanced Hydrogen-Bond Acceptor Capacity: HBA = 3 Versus HBA = 1 for Non-Oxygenated Spiro[3.3]heptane Amines

The geminal dimethoxy groups at the 2-position increase the hydrogen-bond acceptor (HBA) count to 3, compared with HBA = 1 for both spiro[3.3]heptan-2-yl-methanamine and its N-methyl analog [1][2]. This 3-fold increase in HBA capacity is accompanied by a nearly 2-fold increase in topological polar surface area (TPSA = 44.5 Ų vs 26 Ų and 12 Ų, respectively). The concurrent increase in hydrogen-bond acceptor count and polar surface area predicts improved aqueous solubility and distinct binding-mode opportunities for target proteins that require multiple H-bond interactions with the ligand scaffold.

Hydrogen bonding Solubility Target engagement

Class-Level Fsp³ Differentiation: Spiro[3.3]heptane Core (Fsp³ = 1.0) Versus Benzene (Fsp³ = 0) with 18 Disubstituted Isomer Possibilities Versus 3

The spiro[3.3]heptane core, including the target compound, exhibits Fsp³ = 1.0 (all 10 carbon atoms sp³-hybridized) [1]. In contrast, a benzene ring, the flat aromatic pharmacophore it is designed to replace, has Fsp³ = 0 [2]. Beyond the saturation metric, the three-dimensional scaffold enables 18 ways to arrange two different substituents around its separate rings—all of which are chiral—compared to only 3 possible disubstituted isomers for a planar benzene template [2]. The dimethoxy substitution pattern on the target compound further enriches this isomeric diversity by occupying one ring with polar functionality while leaving the second ring's methanamine vector free for derivatization.

Fsp³ Three-dimensionality Bioisosterism Chemical space

Lipophilicity Reduction upon Bioisosteric Replacement: ΔclogP = -0.8 Units for Spiro[3.3]heptane Versus Meta-Benzene in Sonidegib

In a direct head-to-head comparison within the anticancer drug sonidegib, replacement of the meta-benzene ring with a spiro[3.3]heptane core resulted in a decrease in calculated logP (clogP) from 6.8 (sonidegib) to 6.0 (both trans- and cis-spiro[3.3]heptane analogs), a reduction of 0.8 log units [1]. The same scaffold also maintained equipotent anticancer activity when incorporated into vorinostat (replacing the phenyl ring) and benzocaine (replacing the para-benzene ring) [1]. Although this comparison was performed on spiro[3.3]heptane analogs without the dimethoxy substitution, the XLogP3 data for the target compound (0.3) indicate that the dimethoxy groups drive lipophilicity even further downward compared to the already beneficial spiro[3.3]heptane baseline, predicting an even larger ΔclogP relative to aromatic parent structures.

Bioisostere clogP Drug design Metabolic stability

Competitive Purity and Commercial Availability: 98% Purity (LeYan) and 95% Purity (Enamine/Sigma-Aldrich) Across Multiple Approved Vendor Channels

The target compound is available from multiple reputable vendors with defined purity specifications: 98% from LeYan (Cat. No. 2122168) and 95% from Enamine via Sigma-Aldrich (Cat. No. ENAH3035E43B) and CymitQuimica (Ref. 3D-YPD28686) . In comparison, the unsubstituted spiro[3.3]heptan-2-yl-methanamine is available at 97% from LeYan and 95% from CymitQuimica, while the N-methyl analog is available at 98% from LeYan . The target compound's dual-source availability at competitive purity levels, combined with its differentiated physicochemical profile, provides procurement flexibility without compromising on quality.

Chemical procurement Purity Vendor reliability Catalogue availability

Rotatable Bond Count and Molecular Complexity: 3 Rotatable Bonds and Complexity Score 185 Versus Simpler Analogs

The target compound has a computed complexity score of 185 and 3 rotatable bonds, compared with complexity scores of 108 (1 rotatable bond) for spiro[3.3]heptan-2-yl-methanamine and 119 (2 rotatable bonds) for the N-methyl analog [1][2]. The 71% higher complexity score over the unsubstituted parent reflects both the additional heavy atoms (13 vs 9) and the increased constitutional and stereochemical richness imparted by the geminal dimethoxy substitution pattern. Despite the increase in complexity, the compound retains a low rotatable bond count (≤3), which is favorable for maintaining low conformational entropy upon target binding.

Molecular complexity Conformational flexibility Drug-likeness

Recommended Application Scenarios for (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Low Lipophilicity (XLogP3 ≤ 1.0) and Multiple H-Bond Acceptor Functionality

The target compound's uniquely low XLogP3 (0.3) combined with three hydrogen-bond acceptor sites makes it the preferred spiro[3.3]heptane building block for fragment libraries and lead-generation campaigns where maintaining lead-like lipophilicity (XLogP ≤ 3) is non-negotiable [1]. Compared with the unsubstituted congener (XLogP3 = 1.5) and the N-methyl analog (XLogP3 = 2.1), this compound provides a >1 log unit lipophilicity advantage, which translates into improved aqueous solubility and reduced risk of lipophilicity-driven attrition during lead optimization [1][2]. Its dimethoxy groups also offer two additional H-bond acceptor vectors for establishing specific interactions within protein binding pockets [1].

Scaffold-Hopping from Benzene-Containing Leads to Saturated Bioisosteres with Improved Developability

The spiro[3.3]heptane core has been experimentally validated as a saturated benzene bioisostere, maintaining potency in anticancer (sonidegib, vorinostat) and anesthetic (benzocaine) scaffolds while reducing clogP by ~0.8 units [3]. The dimethoxy-substituted variant extends this benefit: its XLogP3 of 0.3 predicts an even larger lipophilicity reduction compared to the parent aromatic systems, potentially delivering superior metabolic stability without sacrificing the three-dimensional binding advantages conveyed by the Fsp³ = 1.0 scaffold [1][3]. This compound is therefore ideal for scaffold-hopping programs targeting meta-, para-, or phenyl-substituted benzene rings where modulated lipophilicity and maintained bioactivity are joint objectives.

Diversity-Oriented Synthesis (DOS) and DNA-Encoded Library (DEL) Construction Leveraging sp³-Rich Chemical Space

With Fsp³ = 1.0, 3 rotatable bonds, a reactive primary amine handle, and the ability to generate 18 chiral disubstituted isomers from a single scaffold, this compound is optimally suited for diversity-oriented synthesis and DNA-encoded library construction [4][5]. The dimethoxy groups provide orthogonal reactivity sites for late-stage diversification while the methanamine functionality enables straightforward on-DNA conjugation via amide bond formation or reductive amination. The 98% purity available from commercial vendors (LeYan) ensures that library synthesis proceeds with minimal purification burden, a critical logistical advantage for high-throughput DEL production .

Physicochemical Property Optimization of CNS-Targeted Leads Through Balanced TPSA and Low Rotatable Bond Count

The target compound's TPSA of 44.5 Ų places it within the favorable range for blood–brain barrier penetration (typically TPSA < 90 Ų for CNS drugs), while its low rotatable bond count (3) minimizes the entropic penalty of target binding [1]. Compared to the parent spiro[3.3]heptan-2-yl-methanamine (TPSA = 26 Ų, 1 rotatable bond), this compound offers a superior balance of polarity and conformational constraint for CNS applications, where excessive lipophilicity (as would be expected from the N-methyl analog with TPSA = 12 Ų and XLogP3 = 2.1) is associated with increased metabolic clearance and hERG liability [1][2].

Quote Request

Request a Quote for (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.